molecular formula C18H14N4O2S4 B11146075 N,N'-[4,4'-di(thiophen-2-yl)-2,2'-bi-1,3-thiazole-5,5'-diyl]diacetamide

N,N'-[4,4'-di(thiophen-2-yl)-2,2'-bi-1,3-thiazole-5,5'-diyl]diacetamide

Cat. No.: B11146075
M. Wt: 446.6 g/mol
InChI Key: QFIMVMFZTGSMNE-UHFFFAOYSA-N
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Description

N,N’-[4,4’-di(thiophen-2-yl)-2,2’-bi-1,3-thiazole-5,5’-diyl]diacetamide is a complex organic compound featuring thiophene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[4,4’-di(thiophen-2-yl)-2,2’-bi-1,3-thiazole-5,5’-diyl]diacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bi-thiazole Core: This step involves the cyclization of appropriate thiophene derivatives with thioamide precursors under acidic conditions.

    Acetylation: The bi-thiazole core is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine to introduce the acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also crucial to minimize waste and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N,N’-[4,4’-di(thiophen-2-yl)-2,2’-bi-1,3-thiazole-5,5’-diyl]diacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the acetamide groups.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,N’-[4,4’-di(thiophen-2-yl)-2,2’-bi-1,3-thiazole-5,5’-diyl]diacetamide is used as a building block for synthesizing more complex molecules. Its unique electronic properties make it suitable for studying charge transfer processes.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as an antimicrobial agent due to the presence of thiazole rings, which are known to exhibit biological activity. It is also investigated for its potential use in drug delivery systems.

Industry

In industry, the compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system that facilitates electron transport.

Mechanism of Action

The mechanism of action of N,N’-[4,4’-di(thiophen-2-yl)-2,2’-bi-1,3-thiazole-5,5’-diyl]diacetamide involves its interaction with biological targets through its thiazole and thiophene rings. These interactions can disrupt microbial cell walls or interfere with enzymatic processes, leading to antimicrobial effects. In electronic applications, the compound’s conjugated system allows for efficient electron transport, enhancing the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N,N’-[4,4’-di(thiophen-2-yl)-2,2’-bi-1,3-thiazole-5,5’-diyl]diacetamide: .

    4,4’-(2,2-di(thiophen-2-yl)ethene-1,1-diyl)bis(N,N-diphenylaniline): .

    Diethyl 2,5-di(thiophen-2-yl)terephthalate: .

Uniqueness

N,N’-[4,4’-di(thiophen-2-yl)-2,2’-bi-1,3-thiazole-5,5’-diyl]diacetamide is unique due to its specific combination of thiophene and thiazole rings, which confer distinct electronic and biological properties. This makes it particularly valuable in applications requiring both electronic conductivity and biological activity, such as in bioelectronics.

Properties

Molecular Formula

C18H14N4O2S4

Molecular Weight

446.6 g/mol

IUPAC Name

N-[2-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C18H14N4O2S4/c1-9(23)19-15-13(11-5-3-7-25-11)21-17(27-15)18-22-14(12-6-4-8-26-12)16(28-18)20-10(2)24/h3-8H,1-2H3,(H,19,23)(H,20,24)

InChI Key

QFIMVMFZTGSMNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(S1)C2=NC(=C(S2)NC(=O)C)C3=CC=CS3)C4=CC=CS4

Origin of Product

United States

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